Cas no 771572-96-4 ((2-fluoro-5-iodophenyl)methanamine)
(2-fluoro-5-iodophenyl)methanamine Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-5-iodobenzylamine
- (2-fluoro-5-iodophenyl)methylamine
- SBB100864
- (2-fluoro-5-iodophenyl)methanamine
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- MDL: MFCD06213629
- Inchi: 1S/C7H7FIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H,4,10H2
- InChI Key: CBVLPPDEQWTZHI-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C(=C1)CN)F
Computed Properties
- Exact Mass: 250.96072 g/mol
- Monoisotopic Mass: 250.96072 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 26
- Molecular Weight: 251.04
(2-fluoro-5-iodophenyl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013033267-250mg |
2-Fluoro-5-iodobenzylamine |
771572-96-4 | 97% | 250mg |
$475.20 | 2023-09-01 | |
| Alichem | A013033267-500mg |
2-Fluoro-5-iodobenzylamine |
771572-96-4 | 97% | 500mg |
$847.60 | 2023-09-01 | |
| Alichem | A013033267-1g |
2-Fluoro-5-iodobenzylamine |
771572-96-4 | 97% | 1g |
$1445.30 | 2023-09-01 | |
| Enamine | EN300-184159-1g |
(2-fluoro-5-iodophenyl)methanamine |
771572-96-4 | 1g |
$743.0 | 2023-09-19 | ||
| Enamine | EN300-184159-5g |
(2-fluoro-5-iodophenyl)methanamine |
771572-96-4 | 5g |
$2152.0 | 2023-09-19 | ||
| Enamine | EN300-184159-10g |
(2-fluoro-5-iodophenyl)methanamine |
771572-96-4 | 10g |
$3191.0 | 2023-09-19 | ||
| Enamine | EN300-184159-0.05g |
(2-fluoro-5-iodophenyl)methanamine |
771572-96-4 | 0.05g |
$624.0 | 2023-09-19 | ||
| Enamine | EN300-184159-0.1g |
(2-fluoro-5-iodophenyl)methanamine |
771572-96-4 | 0.1g |
$653.0 | 2023-09-19 | ||
| Enamine | EN300-184159-0.25g |
(2-fluoro-5-iodophenyl)methanamine |
771572-96-4 | 0.25g |
$683.0 | 2023-09-19 | ||
| Enamine | EN300-184159-0.5g |
(2-fluoro-5-iodophenyl)methanamine |
771572-96-4 | 0.5g |
$713.0 | 2023-09-19 |
(2-fluoro-5-iodophenyl)methanamine Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
Additional information on (2-fluoro-5-iodophenyl)methanamine
Compound CAS No.771572-96-4: (2-fluoro-5-iodophenyl)methanamine
The compound with CAS No.771572-96-4, commonly referred to as (2-fluoro-5-iodophenyl)methanamine, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a phenyl ring substituted with fluorine and iodine atoms, along with an amine group attached to the methyl position. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in various chemical synthesis processes.
Recent studies have highlighted the potential of (2-fluoro-5-iodophenyl)methanamine in the development of novel drug candidates. Its ability to act as a versatile intermediate in the synthesis of bioactive compounds has been extensively explored. For instance, researchers have utilized this compound as a key precursor in the construction of heterocyclic frameworks, which are essential components of many pharmacologically active agents. The iodine substituent, in particular, plays a crucial role in enabling nucleophilic aromatic substitution reactions, a process that is pivotal in creating complex molecular architectures.
In addition to its role in drug discovery, (2-fluoro-5-iodophenyl)methanamine has also found applications in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics and optoelectronic devices. Recent advancements have demonstrated its potential as a component in light-emitting diodes (LEDs) and photovoltaic cells, where its ability to facilitate charge transport is highly advantageous. The fluorine atom's electron-withdrawing nature further enhances the compound's compatibility with these applications by improving its stability under operational conditions.
The synthesis of (2-fluoro-5-iodophenyl)methanamine involves a multi-step process that typically begins with the bromination of aniline derivatives followed by subsequent substitution reactions to introduce the fluorine and iodine substituents. Recent innovations in catalytic methods have significantly improved the efficiency and selectivity of these reactions, enabling chemists to produce the compound on a larger scale while maintaining high purity levels. These advancements have not only reduced production costs but also expanded the range of potential applications for this compound.
Moreover, (2-fluoro-5-iodophenyl)methanamine has been utilized as a chiral auxiliary in asymmetric synthesis, a technique that is increasingly being adopted in the pharmaceutical industry to streamline the production of enantiomerically pure compounds. The iodine substituent's stereochemical influence has been shown to enhance the enantioselectivity of certain reactions, making this compound an invaluable tool for researchers working on complex molecule synthesis.
Looking ahead, ongoing research into (2-fluoro-5-iodophenyl)methanamine continues to uncover new avenues for its application. Its role as a building block in supramolecular chemistry and its potential for use in nanotechnology are currently being explored with promising results. As our understanding of this compound's properties deepens, it is anticipated that it will play an even more significant role in advancing both scientific research and industrial applications.
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